molecular formula C6H2Cl2N4 B14867961 2,5-Dichloropyrimido[4,5-D]pyrimidine

2,5-Dichloropyrimido[4,5-D]pyrimidine

Cat. No.: B14867961
M. Wt: 201.01 g/mol
InChI Key: AMTXBASTXXVQMZ-UHFFFAOYSA-N
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Description

2,5-Dichloropyrimido[4,5-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrimido[4,5-D]pyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused six-membered rings containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloropyrimido[4,5-D]pyrimidine typically involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-D]pyrimidine with appropriate nucleophiles. One common method is the sequential nucleophilic substitution reaction, where the chlorine atoms at positions 2 and 5 are replaced by other functional groups. This process can be controlled by varying the reaction conditions, such as temperature, solvent, and the type of nucleophile used .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloropyrimido[4,5-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the outcome and yield of the reactions .

Major Products Formed

The major products formed from the reactions of this compound include substituted pyrimido[4,5-D]pyrimidines, oxidized derivatives, and cyclized heterocycles .

Comparison with Similar Compounds

2,5-Dichloropyrimido[4,5-D]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C6H2Cl2N4

Molecular Weight

201.01 g/mol

IUPAC Name

2,5-dichloropyrimido[4,5-d]pyrimidine

InChI

InChI=1S/C6H2Cl2N4/c7-4-3-1-9-6(8)12-5(3)11-2-10-4/h1-2H

InChI Key

AMTXBASTXXVQMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=CN=C2Cl

Origin of Product

United States

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